molecular formula C13H14N4 B12877285 5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile CAS No. 650628-57-2

5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B12877285
CAS No.: 650628-57-2
M. Wt: 226.28 g/mol
InChI Key: QOEJAQDFFHDMBX-UHFFFAOYSA-N
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Description

5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amino group at the 5-position, a propyl-substituted phenyl group at the 1-position, and a carbonitrile group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3-propylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-phenyl-1h-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-methylphenyl)-1h-pyrazole-4-carbonitrile
  • 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The propyl group at the 3-position of the phenyl ring can influence the compound’s lipophilicity and binding affinity to biological targets, making it a valuable scaffold for drug development .

Properties

650628-57-2

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

5-amino-1-(3-propylphenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C13H14N4/c1-2-4-10-5-3-6-12(7-10)17-13(15)11(8-14)9-16-17/h3,5-7,9H,2,4,15H2,1H3

InChI Key

QOEJAQDFFHDMBX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)N2C(=C(C=N2)C#N)N

Origin of Product

United States

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